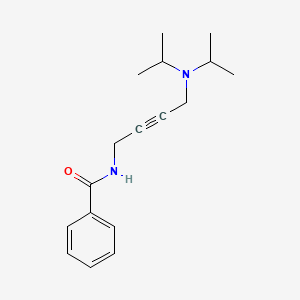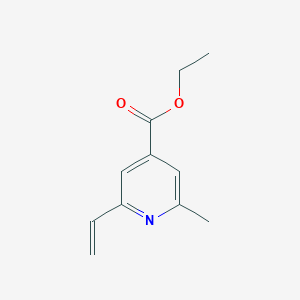
6-Methyl-2-vinylisonicotinic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-vinylisonicotinic acid ethyl ester is an organic compound with the molecular formula C12H13NO2 It is a derivative of isonicotinic acid, featuring a vinyl group and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-vinylisonicotinic acid ethyl ester typically involves the esterification of 6-Methyl-2-vinylisonicotinic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-2-vinylisonicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 6-Methyl-2-vinylisonicotinic acid.
Reduction: Formation of 6-Methyl-2-vinylisonicotinic alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
6-Methyl-2-vinylisonicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-vinylisonicotinic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The vinyl group and ester functionality allow for various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
Isonicotinic acid ethyl ester: Lacks the methyl and vinyl groups, resulting in different reactivity and applications.
6-Methylisonicotinic acid ethyl ester: Similar structure but without the vinyl group, leading to different chemical properties.
2-Vinylisonicotinic acid ethyl ester:
Uniqueness: 6-Methyl-2-vinylisonicotinic acid ethyl ester is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential biological activity.
Propiedades
IUPAC Name |
ethyl 2-ethenyl-6-methylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-4-10-7-9(6-8(3)12-10)11(13)14-5-2/h4,6-7H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHVOOTBZQILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
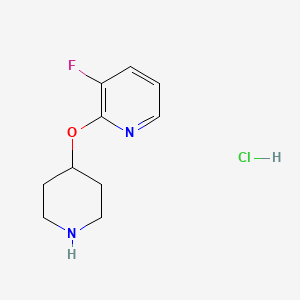
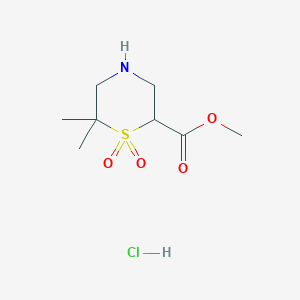

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)
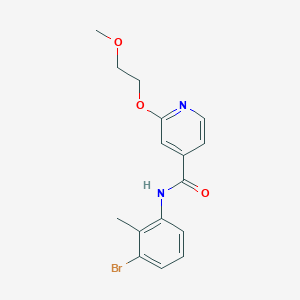
![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)
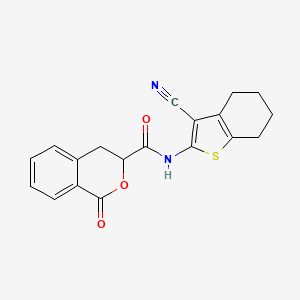
![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)
